[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142205-02-4
VCID: VC8050298
InChI: InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24)
SMILES: C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

CAS No.: 1142205-02-4

Cat. No.: VC8050298

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid - 1142205-02-4

Specification

CAS No. 1142205-02-4
Molecular Formula C18H19ClN2O3
Molecular Weight 346.8 g/mol
IUPAC Name 2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Standard InChI InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24)
Standard InChI Key HUSCEQFEKOLSPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central acetic acid backbone substituted with two distinct functional groups:

  • Phenylamino moiety: Attached via a 2-oxoethyl linker.

  • 3-Chlorophenethylamino group: A 2-(3-chlorophenyl)ethyl chain connected through an amide bond .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₈H₁₉ClN₂O₃
Molecular Weight330.36 g/mol
CAS Registry1142205-02-4
IUPAC Name[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

The presence of both aromatic (phenyl) and chlorinated groups suggests potential bioactivity, particularly in targeting receptors or enzymes with hydrophobic binding pockets .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step reactions involving:

  • Amide Coupling: Reaction of 2-(3-chlorophenyl)ethylamine with a 2-oxoacetic acid derivative.

  • N-Alkylation: Introduction of the phenylamino group using bromoethyl intermediates .

A patent (WO2015155664A1) describes a related process for analogous compounds using tetrahydrofuran (THF) as the solvent and organic bases to facilitate coupling . Yield optimization often requires precise control of stoichiometry and reaction temperatures (typically 60–80°C) .

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Melting PointNot reported
SolubilityPoor in water; soluble in DMSO, THF
Storage Conditions2–8°C under inert atmosphere

The compound’s low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsion for biomedical applications .

Pharmacological and Biological Activity

Comparative Bioactivity Data:

Analog StructureActivitySource
Thiazole-pyrazolo[4,3-d]pyrimidineIC₅₀ = 0.8 µM (kinase inhibition)
3-ChlorophenylglycineAntihypertensive effects

Applications and Industrial Relevance

Material Science

The compound’s aromaticity and stability make it a candidate for organic semiconductors or ligand design in catalysis .

ParameterClassificationSource
GHS Hazard CodesH315 (Skin irritation)
Handling PrecautionsUse PPE; avoid inhalation

No carcinogenicity or mutagenicity data are available, necessitating further toxicological studies .

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